N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1019107-09-5
VCID: VC11971473
InChI: InChI=1S/C22H25N5O4/c1-5-17-15(4)23-22(27-14(3)10-13(2)25-27)26(21(17)29)12-20(28)24-16-6-7-18-19(11-16)31-9-8-30-18/h6-7,10-11H,5,8-9,12H2,1-4H3,(H,24,28)
SMILES: CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC3=C(C=C2)OCCO3)N4C(=CC(=N4)C)C)C
Molecular Formula: C22H25N5O4
Molecular Weight: 423.5 g/mol

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

CAS No.: 1019107-09-5

Cat. No.: VC11971473

Molecular Formula: C22H25N5O4

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide - 1019107-09-5

Specification

CAS No. 1019107-09-5
Molecular Formula C22H25N5O4
Molecular Weight 423.5 g/mol
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C22H25N5O4/c1-5-17-15(4)23-22(27-14(3)10-13(2)25-27)26(21(17)29)12-20(28)24-16-6-7-18-19(11-16)31-9-8-30-18/h6-7,10-11H,5,8-9,12H2,1-4H3,(H,24,28)
Standard InChI Key WBLJUZPUMGKPQW-UHFFFAOYSA-N
SMILES CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC3=C(C=C2)OCCO3)N4C(=CC(=N4)C)C)C
Canonical SMILES CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC3=C(C=C2)OCCO3)N4C(=CC(=N4)C)C)C

Introduction

Synthesis Steps:

  • Formation of Benzodioxine Core: This involves the synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine, which can be reacted with acetic anhydride to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide .

  • Pyrimidine Ring Formation: This could involve condensation reactions between appropriate precursors to form the pyrimidine core.

  • Pyrazole Substitution: The pyrazole group could be introduced through a nucleophilic substitution or coupling reaction.

Potential Biological Activities

Compounds with similar structures have shown various biological activities:

  • Benzodioxine Derivatives: These are known for their potential in pharmacology, including anti-diabetic properties .

  • Pyrazole and Pyrimidine Derivatives: These have been explored for their anti-inflammatory, anticancer, and antiviral activities .

Spectroscopic Analysis

The structure of such compounds is typically confirmed using spectroscopic methods:

  • 1H NMR: Provides information on the hydrogen atoms' environment.

  • 13C NMR: Offers insights into the carbon skeleton.

  • IR Spectroscopy: Helps identify functional groups.

  • LC-MS: Confirms the molecular weight and purity.

Data Tables

Given the lack of specific data on this compound, we can create a hypothetical table based on similar compounds:

CompoundMolecular FormulaMolecular WeightPotential Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamideC10H11NO3193.20 g/molAnti-diabetic
Pyrazole-substituted pyrimidinesVariableVariableAnti-inflammatory, anticancer

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